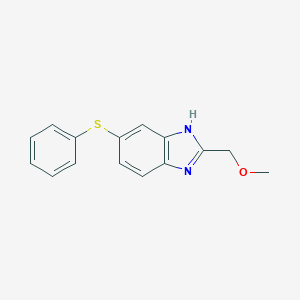

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

Description

BenchChem offers high-quality 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)-6-phenylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-10-15-16-13-8-7-12(9-14(13)17-15)19-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQMARFZCOQJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524198 | |

| Record name | 2-(Methoxymethyl)-6-(phenylsulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92114-71-1 | |

| Record name | 2-(Methoxymethyl)-6-(phenylthio)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092114711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methoxymethyl)-6-(phenylsulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHOXYMETHYL)-6-(PHENYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JS9Q2KCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind the chosen methodology. We will detail the synthesis of a key diamine intermediate followed by the pivotal cyclocondensation reaction, offering field-proven insights to ensure reproducibility and high-purity yields.

Strategic Overview: A Retrosynthetic Approach

The target molecule, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole, is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structure can be deconstructed into three primary components: a benzimidazole core, a 2-methoxymethyl substituent, and a 5-phenylthio substituent.

The most reliable and convergent strategy for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4] This approach dictates our overall strategy, as illustrated in the retrosynthetic analysis below.

Caption: Retrosynthetic analysis of the target molecule.

Our pathway is therefore a two-stage process:

-

Synthesis of the Key Intermediate: Preparation of 4-(phenylthio)benzene-1,2-diamine.

-

Final Cyclocondensation: Reaction of the diamine intermediate with methoxyacetic acid to yield the final product.

Synthesis of Key Intermediate: 4-(Phenylthio)benzene-1,2-diamine

The synthesis of this crucial building block is achieved in two high-yielding steps starting from a commercially available nitroaniline. The strategy relies on a nucleophilic aromatic substitution (SNA) followed by a chemoselective nitro group reduction.

Step 2.1: Synthesis of 4-(Phenylthio)-2-nitroaniline

The first step involves the formation of a thioether bond via the reaction of a halogenated nitroaniline with thiophenol. The electron-withdrawing nitro group is essential as it activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.

Experimental Protocol:

-

To a solution of 4-chloro-2-nitroaniline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

To this stirring suspension, add thiophenol (1.1 eq) dropwise at room temperature. The use of a slight excess of thiophenol ensures the complete consumption of the starting aniline.

-

Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water with vigorous stirring. This will precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-(phenylthio)-2-nitroaniline as a yellow-orange solid.

Causality and Expertise:

-

Solvent Choice: DMF is an ideal solvent for SₙAr reactions as its polar, aprotic nature effectively solvates the potassium cation without interfering with the nucleophilicity of the thiophenolate anion.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate thiophenol, generating the potent thiophenolate nucleophile required for the substitution.

-

Work-up: Precipitation in water is a highly effective method for isolating the water-insoluble organic product from the water-soluble DMF and inorganic byproducts.

Step 2.2: Reduction of 4-(Phenylthio)-2-nitroaniline

The final step in preparing the key intermediate is the selective reduction of the nitro group to an amine. A variety of methods can be employed, but reduction using stannous chloride (SnCl₂) in an acidic medium is particularly effective and tolerant of the thioether functionality.

Experimental Protocol:

-

Suspend 4-(phenylthio)-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) to the suspension. The large excess of the reducing agent ensures a rapid and complete reaction.

-

Heat the mixture to reflux (approximately 70-80 °C) for 1-2 hours. The reaction progress can be monitored by TLC.

-

After cooling, carefully neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) while cooling in an ice bath. Adjust the pH to >10. This step is highly exothermic and results in the precipitation of tin salts.

-

Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(phenylthio)benzene-1,2-diamine, which can be used in the next step without further purification or can be purified by column chromatography if necessary.[5]

Causality and Expertise:

-

Reducing Agent: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups. It is particularly advantageous because it operates effectively under conditions that do not cleave the thioether linkage.

-

Neutralization: The basification step is critical. It serves to deprotonate the ammonium salts of the product, rendering the diamine soluble in organic solvents for extraction, while simultaneously precipitating inorganic tin hydroxides.

Final Assembly: Phillips-Ladenburg Cyclocondensation

With the key diamine intermediate in hand, the final step is the formation of the benzimidazole ring. This is achieved through an acid-catalyzed condensation with methoxyacetic acid, which provides the C2-methoxymethyl substituent. This reaction requires forcing conditions to drive the dehydration and subsequent cyclization.

Caption: Overall workflow for the synthesis.

Experimental Protocol:

-

Combine 4-(phenylthio)benzene-1,2-diamine (1.0 eq) and methoxyacetic acid (1.2 eq) in a flask.

-

Add 4N hydrochloric acid as the reaction solvent and catalyst. Alternatively, polyphosphoric acid (PPA) can be used as both the catalyst and dehydrating agent.

-

Heat the mixture to reflux (typically 100-120 °C) for several hours (4-8 hours). The reaction should be monitored by TLC or HPLC to track the consumption of the diamine.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide, until the pH is approximately 8-9. This will cause the target compound to precipitate.

-

Filter the crude product, wash it extensively with water, and dry it under vacuum.

-

For final purification, recrystallize the solid from a suitable solvent like benzene or an ethanol/water mixture to obtain pure 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.[6]

Causality and Expertise:

-

Catalyst and Conditions: The harsh, acidic, and high-temperature conditions are necessary to overcome the activation energy for the two-step dehydration process that leads to the aromatic benzimidazole ring.[7] PPA is often preferred for difficult cyclizations as it provides a non-aqueous, strongly acidic medium that also acts as a powerful dehydrating agent.

-

Purification: The final product has low solubility in neutral aqueous media, making precipitation by neutralization an effective purification and isolation technique. Recrystallization is a robust method for removing any remaining impurities.

Data Summary and Validation

A self-validating protocol requires careful monitoring and characterization. The following table summarizes key quantitative data and analytical checkpoints.

| Step | Key Reactants | Molar Ratio (vs. Limiting Reagent) | Typical Yield | Monitoring Technique |

| 2.1 | 4-Chloro-2-nitroaniline, Thiophenol | 1.0 : 1.1 | 85-95% | TLC (Hexane/EtOAc) |

| 2.2 | 4-(Phenylthio)-2-nitroaniline, SnCl₂·2H₂O | 1.0 : 4.5 | 80-90% | TLC (Hexane/EtOAc) |

| 3.0 | 4-(Phenylthio)benzene-1,2-diamine, Methoxyacetic Acid | 1.0 : 1.2 | 70-85% | TLC, HPLC |

Final Product Characterization:

-

Molecular Formula: C₁₅H₁₄N₂OS[6]

-

Appearance: Pale beige to light grey solid[6]

-

Melting Point: ~144 °C (recrystallized from benzene)[6]

Mechanistic Insight: The Phillips-Ladenburg Condensation

Understanding the mechanism provides a deeper appreciation for the reaction conditions. The acid-catalyzed cyclocondensation proceeds through initial amide formation, followed by a rate-limiting intramolecular cyclization and subsequent dehydration.

Caption: Simplified mechanism of the cyclocondensation step.

The initial nucleophilic attack of one amino group onto the protonated carbonyl of methoxyacetic acid forms a tetrahedral intermediate, which then eliminates water to form an amide. The second amino group then attacks the amide carbonyl in an intramolecular fashion. A final dehydration step leads to the stable, aromatic benzimidazole ring. The requirement to eliminate two molecules of water explains the need for high temperatures and a dehydrating agent.

References

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

- US Patent US6245913B1: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). [Link]

-

Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemo. Academic Journals. [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ResearchGate. [Link]

-

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole PubChem CID. National Institutes of Health (NIH). [Link]

- CN Patent CN104945292B: Process for preparing 4-propylthio-o-phenylenediamine.

-

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Institutes of Health (NIH). [Link]

-

The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]

- US Patent US9428486B1: Efficient process for the preparation of Esomeprazole (S)-Binol complex.

-

Preparation method of 4-thiophenyl-o-phenylenediamine. Patsnap. [Link]

- Phillips‐Ladenburg Benzimidazole Synthesis.CoLab.

-

Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]

-

Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines. Université Paris-Saclay. [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. Article. [Link]

-

5-methoxy-1H-benzimidazole PubChem CID 78598. National Institutes of Health (NIH). [Link]

- CN Patent CN115850133A: Synthesis method of 4-propylthio-o-phenylenediamine.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. 4-(Phenylthio)benzene-1,2-diamine 95% | CAS: 43156-48-5 | AChemBlock [achemblock.com]

- 6. 2-(MethoxyMethyl)-5-(phenylthio)-1H-benziMidazole | 92114-71-1 [chemicalbook.com]

- 7. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | 92114-71-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a detailed examination of the putative mechanisms of action for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. While direct, extensive research on this specific molecule is limited, its structural features—a benzimidazole core, a methoxymethyl group at the 2-position, and a phenylthio group at the 5-position—allow for a scientifically grounded exploration of its likely biological targets and pathways. This document synthesizes information from structurally related analogs and the broader benzimidazole class to propose and detail its most probable mechanisms, focusing on proton pump inhibition and potential antimicrobial or anticancer activities.

Introduction and Molecular Profile

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a derivative of benzimidazole with the molecular formula C15H14N2OS.[1] The core benzimidazole structure is a bicyclic system composed of a fused benzene and imidazole ring. This scaffold is notable for its presence in a variety of pharmacologically active agents. The substitutions at the 2 and 5 positions are critical in defining its chemical properties and potential biological interactions.[1]

-

Benzimidazole Core: Provides a rigid, aromatic structure capable of various intermolecular interactions, including hydrogen bonding and π-π stacking.

-

2-Methoxymethyl Group: This substitution can influence the molecule's steric and electronic properties, potentially affecting its binding affinity to target proteins.

-

5-Phenylthio Group: The sulfur-linked phenyl group adds significant lipophilicity and can be a site for metabolic oxidation to sulfoxides or sulfones, which may alter the compound's activity and duration of action.[1]

Based on these features, this guide will explore the following primary putative mechanism of action.

Primary Putative Mechanism: Proton Pump (H+/K+ ATPase) Inhibition

The most well-established mechanism for many 2-substituted benzimidazoles is the inhibition of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), the enzyme responsible for the final step of acid secretion in the stomach.[2][3][4] These compounds are known as Proton Pump Inhibitors (PPIs).[2][3][5]

The Gastric H+/K+ ATPase Target

The H+/K+ ATPase is a P-type pump located in the secretory canaliculi of parietal cells in the gastric mucosa.[2][4] It actively transports H+ ions out of the parietal cell into the gastric lumen in exchange for K+ ions, a process powered by ATP hydrolysis.[3][6] This action is the final, rate-limiting step in gastric acid production, making it a prime target for therapeutic intervention in acid-related disorders.[2][3]

Acid-Activated Prodrug Hypothesis

Structurally similar benzimidazoles function as prodrugs that require activation in an acidic environment.[7][8][9] It is highly probable that 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole acts via the same pathway.

Activation Pathway:

-

Selective Accumulation: As a weak base, the compound would be protonated and trapped within the highly acidic secretory canaliculi of the parietal cells.[7]

-

Acid-Catalyzed Conversion: In this acidic environment, the benzimidazole undergoes a molecular rearrangement. This acid-catalyzed reaction converts the inactive prodrug into a reactive cationic sulfenamide intermediate.[7][10]

-

Covalent Inhibition: The activated sulfenamide forms a stable, covalent disulfide bond with specific cysteine residues on the luminal (extracellular) domain of the H+/K+ ATPase alpha-subunit.[8][10] Key binding sites for other PPIs, such as Cys813 and Cys822, are located in the loop between transmembrane segments 5 and 6.[8][10]

-

Irreversible Blockade: This covalent modification irreversibly inactivates the enzyme, effectively blocking its ability to pump protons.[2] The inhibition is profound and long-lasting, as the restoration of acid secretion requires the synthesis of new H+/K+ ATPase enzyme units.[2][9]

The diagram below illustrates the proposed workflow for the activation and inhibitory action on the gastric proton pump.

Caption: Proposed activation pathway of a benzimidazole prodrug in parietal cells.

Other Potential Mechanisms of Action

The benzimidazole scaffold is known for its polypharmacology, and based on analogs, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole may exhibit other biological activities.[1][11]

Antimicrobial and Antiprotozoal Activity

Benzimidazole derivatives are widely used as antimicrobial and antiparasitic agents.[12]

-

Anthelmintic Action: Compounds like fenbendazole, which also possesses a 5-phenylthio group, function by inhibiting the polymerization of tubulin in parasites.[13] This disrupts the formation of microtubules, which are essential for cell division, motility, and nutrient absorption in the parasite, leading to its death.

-

Antibacterial Action: Some benzimidazole derivatives inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are crucial for DNA replication and repair.[14] Studies on related 2-(benzylthio)-1H-benzimidazole compounds have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14][15]

-

Antifungal Activity: Various synthetic benzimidazoles have demonstrated efficacy against phytopathogenic fungi.[16]

Anticancer Activity

The disruption of microtubule dynamics is also a validated anticancer mechanism.[17] By interfering with tubulin polymerization, benzimidazole compounds can arrest the cell cycle in rapidly dividing cancer cells, leading to apoptosis. Additionally, some derivatives have been shown to act as topoisomerase inhibitors or modulators of key signaling pathways involved in cancer cell proliferation and survival.[1][17]

The logical workflow to investigate these potential mechanisms is outlined below.

Caption: Experimental workflow to explore secondary biological activities.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms, a series of well-defined in vitro experiments are required.

Protocol: In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine if 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole inhibits the activity of the gastric proton pump and to quantify its potency (IC50).

Materials:

-

Lyophilized porcine or rabbit gastric H+/K+ ATPase vesicles.

-

ATP, KCl, MgCl2, and a suitable buffer (e.g., PIPES-Tris).

-

Test compound dissolved in DMSO.

-

Malachite green reagent for phosphate detection.

-

96-well microplates and plate reader.

Methodology:

-

Vesicle Preparation: Reconstitute lyophilized H+/K+ ATPase vesicles in an appropriate buffer to a final concentration of 5-10 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of vesicle suspension.

-

10 µL of varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM). Include a DMSO-only vehicle control and a positive control (e.g., omeprazole).

-

Pre-incubate the mixture at 37°C for 10 minutes to allow for acid-activation of the compound.

-

-

Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate solution containing ATP (final concentration ~2 mM), MgCl2, and KCl.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination & Detection: Stop the reaction by adding 100 µL of malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released by ATP hydrolysis, producing a colored complex.

-

Data Acquisition: After a 15-minute color development period, measure the absorbance at ~620 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a known PPI like omeprazole as a positive control validates that the assay conditions are suitable for detecting inhibition. The vehicle control establishes the baseline 100% enzyme activity.

Conclusion

Based on its chemical structure, the primary and most probable mechanism of action for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is the irreversible inhibition of the gastric H+/K+ ATPase via an acid-activated prodrug pathway. This places it within the class of proton pump inhibitors. Furthermore, the versatile benzimidazole scaffold suggests a strong potential for secondary activities, including antimicrobial, antiprotozoal, and anticancer effects, likely mediated through targets such as tubulin and topoisomerases. The experimental protocols outlined provide a clear path for the empirical validation of these putative mechanisms, enabling a comprehensive understanding of this compound's pharmacological profile.

References

-

Sachs, G., Shin, J. M., Briving, C., Wallmark, B., & Hersey, S. (2006). The Pharmacology of the Gastric Acid Pump, the H+, K+ ATPase. Annual Review of Pharmacology and Toxicology, 46, 233-252. Available at: [Link]

-

Wikipedia. Proton-pump inhibitor. Available at: [Link]

-

Kaminski, J. J., Bristol, J. A., Puchalski, C., & Lovey, R. G. (1991). Studies on (H+-K+)-ATPase inhibitors of gastric acid secretion. Prodrugs of 2-[(2-pyridinylmethyl)sulfinyl]benzimidazole proton-pump inhibitors. Journal of Medicinal Chemistry, 34(3), 1034-1041. Available at: [Link]

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Available at: [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry, 138, 557-570. Available at: [Link]

-

Cleveland Clinic. (2023). Proton Pump Inhibitors (PPIs). Available at: [Link]

-

Toure, M., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc. Available at: [Link]

-

Fellenius, E., et al. (1981). Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase. Nature, 290(5802), 159-161. Available at: [Link]

-

Kim, S. W. (2016). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. The Korean Journal of Gastroenterology, 67(6), 285-291. Available at: [Link]

-

Smoleń, S., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(18), 4242. Available at: [Link]

-

Dr. Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)? Available at: [Link]

-

Yordanova, Z. P., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848-39868. Available at: [Link]

-

Besancon, M., et al. (1993). The site of action of pantoprazole in the gastric H+/K(+)-ATPase. Journal of Biological Chemistry, 268(3), 2007-2015. Available at: [Link]

-

Abe, K., et al. (2018). The gastric HK-ATPase: structure, function, and inhibition. Pflügers Archiv - European Journal of Physiology, 470(8), 1217-1226. Available at: [Link]

-

Regulations.gov. (2023). Nomination for Fenbendazole. Docket No. FDA-2018-N-4626. Available at: [Link]

-

Zhang, H., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 26(15), 3539-3542. Available at: [Link]

Sources

- 1. 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | 92114-71-1 | Benchchem [benchchem.com]

- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 9. droracle.ai [droracle.ai]

- 10. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purine nucleotides allows for facile interaction with a multitude of biological targets, underpinning its remarkably diverse pharmacological profile.[4] This technical guide provides a comprehensive exploration of the therapeutic potential of benzimidazole derivatives, delving into their mechanisms of action across key disease areas, established structure-activity relationships, and the practicalities of their synthesis and biological evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as both a foundational resource and a catalyst for innovation in the ongoing quest for novel therapeutics.

The Benzimidazole Core: Physicochemical Properties and Synthetic Strategies

The unique physicochemical properties of the benzimidazole scaffold, including its aromaticity, hydrogen bonding capability, and amphoteric nature, contribute to its versatility as a pharmacophore.[1] Historically, the synthesis of benzimidazoles was first reported in the 1870s.[1] A common and versatile method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.[2][5] More contemporary, greener synthetic approaches often utilize microwave irradiation or catalyst-free conditions to improve efficiency and reduce environmental impact.[6]

General Synthesis of 2-Substituted Benzimidazoles

A prevalent synthetic route involves the reaction of an o-phenylenediamine with a carboxylic acid under reflux conditions. This method is straightforward and allows for a wide variety of substituents at the 2-position of the benzimidazole ring, which is a key determinant of biological activity.[7]

Anticancer Applications: A Multi-pronged Assault on Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanisms to thwart tumor growth and proliferation.[1][8] Their versatility allows them to target various hallmarks of cancer, from uncontrolled cell division to angiogenesis and DNA repair.

Mechanism of Action in Oncology

The anticancer effects of benzimidazole derivatives are multifaceted and include:

-

Tubulin Polymerization Inhibition: Several benzimidazole compounds, including the repurposed anthelmintics mebendazole and albendazole, function as microtubule-destabilizing agents.[9][10] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11] This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[9][10][12]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the bis-benzimidazole ring allows certain derivatives to intercalate into the minor groove of DNA. This interaction can alter the DNA conformation and inhibit the function of enzymes like topoisomerase, which is crucial for DNA replication and repair.[1][2]

-

Kinase Inhibition: Benzimidazole derivatives have been developed as potent inhibitors of various kinases that are often dysregulated in cancer. For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[13][14]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies, and some benzimidazole-based compounds, such as Rucaparib and Veliparib, have been developed for this purpose.[1] These drugs are particularly effective in cancers with BRCA mutations.[1]

-

Androgen Receptor Antagonism: In prostate cancer, some benzimidazole derivatives act as androgen receptor (AR) antagonists, blocking the signaling pathway that drives tumor growth.[1]

Key Anticancer Benzimidazole Derivatives

| Derivative | Primary Mechanism of Action | Therapeutic Target(s) | Key Findings |

| Mebendazole | Tubulin Polymerization Inhibition | β-tubulin | Shows promise in preclinical and clinical settings, particularly for gliomas when combined with other therapies.[8] |

| Albendazole | Tubulin Polymerization Inhibition | β-tubulin | In clinical trials, has shown potential to improve chemosensitivity in colorectal cancer.[8] |

| Rucaparib | PARP Inhibition | PARP-1, -2, -3 | FDA-approved for the treatment of ovarian, fallopian tube, and peritoneal cancers with BRCA mutations.[1] |

| Veliparib | PARP Inhibition | PARP-1, -2 | Investigated in numerous clinical trials for various solid tumors.[1] |

| Galeterone | Androgen Receptor Antagonist | Androgen Receptor, CYP17 lyase | Demonstrates efficacy in both androgen-sensitive and resistant prostate cancer models.[1] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antiviral Applications: Combating Infectious Diseases

The benzimidazole scaffold is a privileged structure in the development of antimicrobial and antiviral agents due to its ability to mimic biological purines and interact with microbial enzymes and proteins.[4]

Mechanism of Action in Infectious Diseases

-

Antibacterial Activity: Benzimidazole derivatives can exert their antibacterial effects by inhibiting bacterial cell wall synthesis through the formation of a covalent adduct with penicillin-binding proteins (PBPs).[7] Some derivatives also inhibit bacterial topoisomerase IV, an enzyme essential for DNA replication.[7]

-

Antifungal Activity: The antifungal action of many benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] Similar to their anticancer mechanism, some also disrupt microtubule formation in fungi.[7]

-

Antiviral Activity: Benzimidazole-based drugs can combat viral infections through various mechanisms, including cytotoxicity that leads to viral cell inhibition.[7] For instance, the antiviral drug Maribavir is effective against cytomegalovirus (CMV).[15]

Notable Antimicrobial and Antiviral Benzimidazole Derivatives

| Derivative | Application | Mechanism of Action |

| Thiabendazole | Antifungal, Anthelmintic | Microtubule disruption |

| Triclabendazole | Anthelmintic | Binds to tubulin |

| Maribavir | Antiviral | Inhibition of viral DNA assembly and egress |

| Hybrid Compounds | Antibacterial, Antifungal | Often exhibit enhanced activity due to the presence of other pharmacophores like triazoles or pyrazoles.[16][17] |

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence the anti-inflammatory and antimicrobial activity.[18] For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the benzimidazole core can enhance antimicrobial properties.[17]

Anthelmintic Applications: A Long-Standing Therapeutic Success

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[9][19] Their efficacy against a broad spectrum of nematodes, trematodes, and cestodes is well-established.[7]

Mechanism of Action as Anthelmintics

The primary mode of action of anthelmintic benzimidazoles is the selective binding to the β-tubulin of parasitic worms, which is structurally different from mammalian tubulin.[7][9][20] This binding inhibits the polymerization of microtubules, leading to a cascade of detrimental effects in the parasite, including:

-

Disruption of cell division[7]

-

Impaired glucose uptake and depletion of glycogen stores[7]

-

Inhibition of mitochondrial fumarate reductase, leading to reduced ATP production[7]

Pharmacokinetics of Anthelmintic Benzimidazoles

Benzimidazole anthelmintics generally have low aqueous solubility, which affects their oral bioavailability.[21][22] They undergo first-pass metabolism in the liver, often being converted into active and inactive metabolites.[19] For example, fenbendazole is metabolized to its active sulfoxide derivative, oxfendazole.[9]

Visualizing Benzimidazole's Therapeutic Impact

Drug Discovery and Development Workflow

Caption: A streamlined workflow for the discovery and development of benzimidazole-based therapeutics.

Mechanism of Tubulin Polymerization Inhibition

Caption: The mechanism by which benzimidazole derivatives inhibit tubulin polymerization, leading to apoptosis.

Future Directions and Conclusion

The therapeutic landscape of benzimidazole derivatives is continually expanding.[3] Ongoing research is focused on several key areas:

-

Drug Repurposing: The repurposing of existing anthelmintic benzimidazoles for cancer therapy is a cost-effective and time-efficient strategy that continues to gain traction.[10]

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties is a promising approach to enhance efficacy and overcome drug resistance.[8]

-

Targeted Delivery: The development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the solubility, bioavailability, and tumor-specific targeting of benzimidazole derivatives.[8]

References

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.

- Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate.

- Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed.

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central.

- (PDF) BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW - ResearchGate.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed.

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI.

- (PDF) ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES - ResearchGate.

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.

- Pharmacokinetic of benzimidazole derivatives.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate.

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace.

- Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent | Current Science.

- Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual.

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI.

- Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial - ResearchGate.

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications.

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.

- Synthesis of benzimidazole derivatives: Significance and symbolism.

- Benzimidazole Heterocycle as a Privileged Scaffold in Antiviral Agents - Sci-Hub.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed.

- Anthelmintics Benzimidazole derivatives - YouTube.

- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer - Asian Journal of Research in Chemistry.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).

- Benzimidazole - Wikipedia.

- Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing).

- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega.

- Commonly marketed drugs based on the benzimidazole scaffold. - ResearchGate.

- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.

- Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics | Request PDF - ResearchGate.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 11. mdpi.com [mdpi.com]

- 12. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 20. youtube.com [youtube.com]

- 21. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Advanced UPLC-MS/MS Method for the Comprehensive Analysis of Febantel and Its Impurities in Pharmaceutical Formulations

Introduction: The Critical Role of Impurity Profiling for Febantel

Febantel is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine to treat a variety of parasitic infections in livestock and companion animals.[1][2] As a prodrug, Febantel is metabolized in the host animal to its active forms, primarily fenbendazole and oxfendazole, which exert their anthelmintic effects.[3] The quality, safety, and efficacy of Febantel drug products are paramount, necessitating rigorous control over any impurities that may be present. These impurities can arise from the manufacturing process (synthesis-related impurities), degradation of the active pharmaceutical ingredient (API) over time (degradation products), or be related to its metabolic pathway.

Regulatory bodies, guided by the principles outlined in the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines GL10(R) for new veterinary drug substances and GL11(R) for new veterinary medicinal products, mandate the identification, quantification, and control of impurities.[4][5][6] This ensures that any potential risks associated with these impurities are thoroughly evaluated and mitigated.

This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Febantel and its key impurities. The superior resolution and sensitivity of UPLC combined with the specificity and confirmatory power of tandem mass spectrometry make this technique ideally suited for the comprehensive impurity profiling of pharmaceutical products.[7][8]

Understanding the Impurity Landscape of Febantel

A thorough understanding of the potential impurities is fundamental to developing a specific and stability-indicating analytical method. For Febantel, impurities can be broadly categorized into three groups:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the Febantel API. They can include unreacted starting materials, intermediates, and by-products of side reactions. Examples may include compounds like Febantel Related Compound A and Febantel Related Compound B.[9]

-

Degradation Products: These impurities arise from the chemical decomposition of Febantel over time due to environmental factors such as heat, light, humidity, and pH. Forced degradation studies are crucial for identifying these potential degradants and ensuring the analytical method is "stability-indicating."[10]

-

Metabolites: While primarily a concern in biological matrices for pharmacokinetic studies, the principal active metabolites, fenbendazole and oxfendazole, are also considered critical related substances to monitor in the final drug product due to their potential presence as degradation products or synthesis-related impurities.[3][11]

The chemical structures of Febantel and its primary metabolites are provided below:

The Power of UPLC-MS/MS for Impurity Analysis

The developed UPLC-MS/MS method offers significant advantages for the analysis of Febantel and its impurities:

-

High Resolution: The sub-2 µm particle technology of UPLC columns provides exceptional peak separation, enabling the resolution of closely related impurities from the main API peak and from each other.

-

Speed: UPLC allows for faster analysis times compared to conventional HPLC, significantly increasing sample throughput in a quality control environment.

-

Sensitivity: Mass spectrometric detection, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled sensitivity, allowing for the detection and quantification of impurities at very low levels as required by regulatory guidelines.

-

Specificity: The use of precursor-to-product ion transitions in MS/MS is highly specific, minimizing the risk of interference from the sample matrix and ensuring accurate quantification.

Experimental Protocol

Materials and Reagents

-

Febantel, Fenbendazole, and Oxfendazole reference standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Sample Preparation

The goal of sample preparation is to extract Febantel and its impurities from the pharmaceutical dosage form into a solvent compatible with the UPLC-MS/MS system.

For Tablets:

-

Accurately weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to a target concentration of Febantel (e.g., 1 mg/mL) into a volumetric flask.

-

Add a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to dissolve the active ingredient and impurities.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

-

Centrifuge or filter a portion of the solution through a 0.22 µm syringe filter.

-

Further dilute the filtered solution as necessary to fall within the calibration range of the method.

UPLC-MS/MS Method Parameters

The following parameters have been optimized for the separation and detection of Febantel and its key impurities.

Table 1: UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10-90% B over 5 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Total Run Time | 8 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Febantel and its Impurities

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Febantel | 447.1 | 415.1 | 30 | 13 |

| Fenbendazole | 300.1 | 268.1 | 35 | 20 |

| Oxfendazole | 316.1 | 284.1 | 35 | 15 |

| Impurity A | To be determined | To be determined | Optimized | Optimized |

| Impurity B | To be determined | To be determined | Optimized | Optimized |

Note: The MRM transitions for specific process-related impurities (Impurity A, Impurity B, etc.) need to be determined by infusing the respective reference standards into the mass spectrometer.

Method Validation

The developed UPLC-MS/MS method should be validated in accordance with VICH guidelines GL1 and GL2 to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Reporting

The concentration of Febantel and each impurity is determined by comparing the peak area response from the sample chromatogram to the calibration curve generated from the reference standards. Impurity levels should be reported as a percentage of the Febantel concentration. All results must be evaluated against the specifications set for the drug product, which are guided by the thresholds defined in VICH GL11(R).[5][6]

Workflow and Visualization

The overall analytical workflow for the UPLC-MS/MS analysis of Febantel and its impurities is depicted in the following diagram.

Caption: Relationship of Febantel to its impurities.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific approach for the comprehensive analysis of Febantel and its related impurities in pharmaceutical formulations. By leveraging the power of modern chromatographic and mass spectrometric techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and regulatory compliance of Febantel products. This method is a valuable tool for routine quality control, stability testing, and formulation development, ultimately contributing to the availability of high-quality veterinary medicines.

References

-

de Souza, M. V. N., et al. (2017). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135449328, Febantel. PubChem. Retrieved from: [Link]

-

Zhang, F., et al. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Pharmacology, 16, 1544215. Available at: [Link]

-

Mahajan, S., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127. Available at: [Link]

-

U.S. Food and Drug Administration (2018). CVM GFI #93 (VICH GL11(R)) Impurities in New Veterinary Medicinal Products. FDA. Available at: [Link]

-

Waters Corporation (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. Retrieved from: [Link]

-

Pharmaffiliates (n.d.). Febantel-impurities. Pharmaffiliates. Retrieved from: [Link]

-

U.S. Food and Drug Administration (2018). CVM GFI #92 (VICH GL10(R)) Impurities In New Veterinary Drug Substances. FDA. Available at: [Link]

-

Veeprho (n.d.). Febantel EP Impurity C. Veeprho. Retrieved from: [Link]

-

ResearchGate (n.d.). Chromatogram showing separation of febantel and its degradation products (DP I, II, III, IV, and V in order of elution). ResearchGate. Retrieved from: [Link]

-

Wikipedia (n.d.). Oxfendazole. Wikipedia. Retrieved from: [Link]

-

LCGC International (2007). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 25(7). Available at: [Link]

-

Wikipedia (n.d.). Fenbendazole. Wikipedia. Retrieved from: [Link]

-

Singh, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Pharmaceutical Methods, 8(1), 1-14. Available at: [Link]

-

Chu, S. H., et al. (2004). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid-Phase Dispersion and Liquid Chromatography-Photodiode Array Detection. Journal of Food and Drug Analysis, 12(3), 244-253. Available at: [Link]

-

U.S. Food and Drug Administration (2007). Guidance for Industry: IMPURITIES IN NEW VETERINARY DRUG SUBSTANCES (Revision) VICH GL10(R). FDA. Available at: [Link]

-

VICH (n.d.). IMPURITIES IN NEW VETERINARY MEDICINAL PRODUCTS (REVISION). VICH. Retrieved from: [Link]

- Google Patents (n.d.). CN101412689A - Preparation of Febantel. Google Patents.

-

ResearchGate (n.d.). Chromatogram showing separation of febantel and its degradation... ResearchGate. Retrieved from: [Link]

-

University of Hertfordshire (n.d.). Oxfendazole (Ref: HOE 8105). AERU. Retrieved from: [Link]

-

Resolve Mass (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass. Retrieved from: [Link]

-

SIELC Technologies (n.d.). Fenbendazole. SIELC Technologies. Retrieved from: [Link]

-

PubMed (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from: [Link]

-

University of Hertfordshire (n.d.). Fenbendazole (Ref: Hoe 881v). AERU. Retrieved from: [Link]

-

U.S. Food and Drug Administration (2024). Veterinary International Conference on Harmonization (VICH) Guidance Documents. FDA. Available at: [Link]

-

HHS.gov (2024). CVM GFI #93 (VICH GL11(R)) Impurities in New Veterinary Medicinal Products. HHS.gov. Retrieved from: [Link]

-

HPC Standards (n.d.). Febantel. HPC Standards. Retrieved from: [Link]

-

European Medicines Agency (2007). VICH GL11 Impurities in new veterinary medicinal products - Scientific guideline. EMA. Available at: [Link]

-

U.S. Food and Drug Administration (2007). IMPURITIES IN NEW VETERINARY MEDICINAL PRODUCTS (REVISED) VICH GL11 (R). FDA. Available at: [Link]

Sources

- 1. Febantel | 58306-30-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Febantel | 58306-30-2 [chemicalbook.com]

- 3. jfda-online.com [jfda-online.com]

- 4. fda.gov [fda.gov]

- 5. vichsec.org [vichsec.org]

- 6. fda.gov [fda.gov]

- 7. waters.com [waters.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

- 12. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fenbendazole - Wikipedia [en.wikipedia.org]

- 14. Fenbendazole | SIELC Technologies [sielc.com]

- 15. Oxfendazole - Wikipedia [en.wikipedia.org]

- 16. caymanchem.com [caymanchem.com]

Technical Guide for the Research Chemical: 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the research chemical 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (CAS No. 92114-71-1). This guide outlines the compound's background, potential research applications based on its structural class, and detailed protocols for its handling, storage, and evaluation in various in vitro and in vivo experimental models.

Introduction and Scientific Context

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and being extensively investigated for a wide range of pharmacological activities.[2] These activities include, but are not limited to, anticancer, anthelmintic, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The specific substitutions of a methoxymethyl group at the 2-position and a phenylthio group at the 5-position of the benzimidazole ring in this compound suggest a potential for unique biological activities.

Notably, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is recognized as "Febantel Related Compound B," a pharmaceutical reference standard. Febantel is a prodrug that is metabolized in vivo to fenbendazole and oxfendazole, both of which are broad-spectrum benzimidazole anthelmintics.[4][5] This structural relationship strongly suggests that 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole may possess anthelmintic properties. Furthermore, fenbendazole itself is being repurposed and investigated for its potential anticancer activities.[5][6]

This guide will, therefore, focus on providing the necessary protocols to investigate the potential anticancer and anthelmintic activities of this compound.

Compound Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of the research chemical and the safety of laboratory personnel.

Table 1: Physicochemical Properties of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

| Property | Value | Source |

| CAS Number | 92114-71-1 | [1] |

| Molecular Formula | C₁₅H₁₄N₂OS | [1] |

| Molecular Weight | 270.35 g/mol | |

| Appearance | Pale beige to light grey solid | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Laboratory Safety and Handling

Causality: Benzimidazole derivatives, as a class, can have potent biological effects. While the specific toxicity of this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance. The following precautions are based on general guidelines for handling research chemicals.[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Spill Management: In case of a spill, isolate the area and clean it up using appropriate absorbent materials. Dispose of the waste in a sealed, labeled container according to institutional guidelines.

-

Waste Disposal: Dispose of all waste materials, including unused compound, contaminated labware, and animal bedding, in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Storage and Stability

Causality: The thioether linkage in the molecule may be susceptible to oxidation over time, which could alter its biological activity.[3] Proper storage is crucial to maintain the compound's stability.

-

Short-term Storage: For routine use, store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[7]

-

Long-term Storage: For long-term storage, it is recommended to store the solid compound at -20°C.

-

Solution Stability: Prepare fresh solutions for each experiment whenever possible. If stock solutions need to be stored, they should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Preparation of Stock Solutions

Causality: Due to the poor aqueous solubility of many benzimidazole derivatives, an organic solvent is typically required for initial dissolution. The choice of solvent and the final concentration in the assay medium are critical to avoid precipitation and solvent-induced toxicity.

-

Primary Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.

-

Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 10 mM).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Working Solutions:

-

Prepare serial dilutions of the primary stock solution in the appropriate cell culture medium or assay buffer immediately before use.

-

Crucial Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-related effects on the cells or organisms being tested. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Application in Cancer Research: Protocols

The benzimidazole scaffold is a well-established pharmacophore in oncology.[1] The proposed mechanisms of action for the anticancer effects of related compounds include disruption of microtubule polymerization and inhibition of topoisomerases.[6] The following protocols are designed to evaluate these potential activities for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.

In Vitro Cytotoxicity Assessment: MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] This assay will determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole in complete culture medium from the DMSO stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Investigation of Apoptosis: Western Blotting

Causality: Many anticancer agents induce apoptosis (programmed cell death). Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP, to determine if the compound induces this cell death pathway.[10][11]

Protocol: Western Blot for Apoptotic Markers

-

Cell Treatment and Lysis:

-

Treat cancer cells with 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole at concentrations around its IC₅₀ value for 24-48 hours.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

-

Diagram: Apoptosis Induction Workflow

Caption: Workflow for assessing apoptosis via Western blotting.

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Causality: To evaluate the therapeutic potential of the compound in a living organism, a xenograft mouse model is a standard preclinical approach. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the compound to assess its effect on tumor growth.

Protocol: Xenograft Mouse Model

-

Animal Husbandry:

-

Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

House the animals in a pathogen-free environment with ad libitum access to food and water.

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

-

Monitoring and Data Collection:

-

Measure tumor volume (using calipers) and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

-

Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

-

Application in Anthelmintic Research: Protocols

Given its structural similarity to known anthelmintics, investigating the activity of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole against parasitic worms is a logical research direction.

In Vitro Anthelmintic Activity: Motility Assay

Causality: A primary mechanism of action for many anthelmintics is the induction of paralysis in the worms. A motility assay provides a direct measure of the compound's effect on the viability and neuromuscular function of the parasites.

Protocol: In Vitro Motility Assay (using Caenorhabditis elegans as a model)

C. elegans is a non-parasitic nematode that is widely used as a model organism for initial anthelmintic screening due to its ease of culture and genetic tractability.

-

Organism Culture:

-

Maintain C. elegans (e.g., N2 Bristol strain) on nematode growth medium (NGM) agar plates seeded with E. coli OP50.

-

-

Assay Preparation:

-

Prepare a 96-well microtiter plate with M9 buffer in each well.

-

Add serial dilutions of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole to the wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole or ivermectin).

-

-

Worm Addition and Incubation:

-

Synchronize a population of C. elegans to the L4 or young adult stage.

-

Wash the worms off the NGM plates with M9 buffer and add approximately 20-30 worms to each well of the 96-well plate.

-

-

Motility Assessment:

-

Incubate the plate at 20°C.

-

At various time points (e.g., 4, 8, 12, 24 hours), assess the motility of the worms under a dissecting microscope. A worm is considered paralyzed or dead if it does not move when prodded with a platinum wire.

-

-

Data Analysis:

-

Calculate the percentage of paralyzed/dead worms at each concentration and time point.

-

Determine the EC₅₀ value (the concentration that paralyzes 50% of the worms) at a specific time point.

-

Diagram: Anthelmintic Screening Workflow

Caption: Workflow for in vitro anthelmintic screening.

Conclusion

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a research chemical with significant potential for investigation in the fields of oncology and parasitology, owing to its benzimidazole core structure. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its cytotoxic and anthelmintic properties. It is imperative that all experimental work is conducted with the appropriate safety precautions and that the results are interpreted in the context of well-controlled experiments. Further studies to elucidate the precise mechanism of action will be crucial in determining the therapeutic potential of this compound.

References

- Mishra, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31.

-

Regulations.gov. (2023). Carbamic acid, [5-(phenylthio)-1H-benzimidazol-2-yl]-, methyl ester. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13166633, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. Available from: [Link].